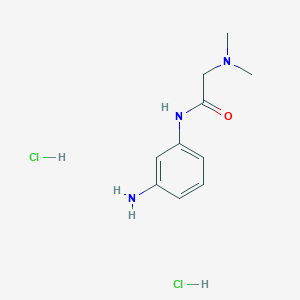![molecular formula C8H16N2O B1440015 (hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine CAS No. 1181643-74-2](/img/structure/B1440015.png)
(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine
Overview
Description
“(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine” is a chemical compound with the molecular formula C8H16N2O . It is an important structural unit found in biologically active compounds . The hexahydro-pyrrolo[2,1-c][1,4] oxazine fragment is disordered over two conformations - A and B, respectively - in a ratio 0.656 (5):0.344 (5). The disordered five-membered ring adopts an envelope conformation in A, while in B this ring is nearly planar .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2 . This indicates the presence of a pyrrolo[2,1-c][1,4]oxazin ring in its structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 156.23 . It is a liquid at room temperature .Scientific Research Applications
1. Scaffold for Drug Discovery
(Hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine and its derivatives have been explored as scaffolds in drug discovery. For example, hexahydro-2H-thieno[2,3-c]pyrrole, a related compound, is proposed as a polar scaffold for constructing compound libraries in drug discovery processes (Yarmolchuk et al., 2011).
2. Alkaloid Synthesis and Potential Anti-H1N1 Application
Alkaloids featuring the pyrrolo[2,1-c][1,4]oxazin structure have been synthesized from various sources, such as the mangrove-derived actinomycete Jishengella endophytica. Some of these compounds show activity against the influenza A virus subtype H1N1, suggesting potential applications in antiviral drug development (Wang et al., 2014).
3. Chemical Synthesis and Stereochemistry
Chemical synthesis and stereochemistry of compounds containing the hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin structure have been studied extensively. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Stájer et al., 2004).
4. Bicyclic Diamino Scaffold for Stabilizing Parallel Turn Conformations
Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, a related compound, was designed to stabilize parallel turn conformations, demonstrating the utility of these compounds in structural biology and peptide research (Bucci et al., 2018).
5. Oxa-Pictet–Spengler Reaction for Construction of Pyrrolo[2,1-c][1,4]oxazines
An intermolecular approach to construct 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines was reported using the oxa-Pictet–Spengler reaction. This contributes to organic synthesis methodologies, offering a novel approach for creating complex molecular structures (Reddy et al., 2016).
6. Insecticidal and Anti-Juvenile-Hormone Activities
Compounds such as 2-(hept-5-enyl)-3-methyl-4-oxo-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-b]-1,3-oxazine have been isolated from Penicillium brevicompactum and exhibit insecticidal activity and anti-juvenile-hormone activity, indicating their potential in agricultural applications (Cantín et al., 1999).
7. Scavenging of Cellular Lipid Oxidation Products
Compounds related to hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine have been studied for their ability to react with products of cellular lipid oxidation, suggesting their potential use in therapeutic applications targeting degenerative diseases and cancer (Amarnath & Amarnath, 2015).
Safety and Hazards
The compound is classified as dangerous with hazard statements H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
Researchers can explore synthetic methods and biological activities to develop new leads for treating various diseases . Keep in mind that this field is continually evolving, and future studies may reveal more about its mechanism of action. 🌟🔬🧪
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are essential for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAZNRIERWGWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181643-74-2 | |
| Record name | 1-{hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1439934.png)

![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)

![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)
![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)



![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)
